Mefenamic-d3 Acyl-β-D-glucuronide

Bioanalytical Chemistry LC-MS/MS Method Development Stable Isotope Internal Standard

Choose Mefenamic-d3 Acyl-β-D-glucuronide when unlabeled IS fails your method validation. Its +3 Da mass shift resolves the target metabolite from the IS at identical retention, correcting matrix effect variability that compromises structural analogs or unlabeled standards. Essential for FDA/EMA-compliant bioanalysis of reactive acyl glucuronides in plasma, urine, and hepatocyte matrices.

Molecular Formula C₂₁H₂₀D₃NO₈
Molecular Weight 420.43
Cat. No. B1150736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefenamic-d3 Acyl-β-D-glucuronide
Synonyms1-[2-[(2-Methyl-3-(methyl-d3)-phenyl)amino]benzoate] β-D-Glucopyranuronic Acid; _x000B_Mefenamic Acid-d3 Glucuronide; 
Molecular FormulaC₂₁H₂₀D₃NO₈
Molecular Weight420.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mefenamic-d3 Acyl-β-D-glucuronide: Deuterated Internal Standard for Mefenamic Acid Metabolite Quantification


Mefenamic-d3 Acyl-β-D-glucuronide (C21H20D3NO8, MW 420.43) is a stable isotope-labeled analog of mefenamic acid 1-O-acyl glucuronide [1]. This deuterated compound incorporates three deuterium atoms replacing hydrogen atoms on the 3-methyl group of the mefenamic acid moiety, providing a mass shift of +3 Da relative to the unlabeled metabolite (MW 417.41) . As a labeled metabolite of the NSAID mefenamic acid, it serves as a critical reference standard for bioanalytical method development and validation, particularly in LC-MS/MS-based quantification of the unlabeled acyl glucuronide metabolite in biological matrices .

Why Unlabeled Mefenamic Acid Glucuronide Cannot Substitute for Mefenamic-d3 Acyl-β-D-glucuronide in Quantitative Bioanalysis


Unlabeled mefenamic acid acyl glucuronide (CAS 102623-18-7) shares identical chromatographic retention time and ionization behavior with the endogenous metabolite, rendering it unsuitable as an internal standard for accurate LC-MS/MS quantification . In complex biological matrices such as plasma, urine, or hepatocyte incubations, matrix effects can cause significant ion suppression or enhancement that varies between samples [1]. The deuterated analog Mefenamic-d3 Acyl-β-D-glucuronide co-elutes with the target analyte but is distinguishable by its +3 Da mass shift, enabling it to correct for sample-to-sample variability in extraction recovery, matrix effects, and instrument drift [2]. Substitution with an unlabeled reference standard or a structurally dissimilar internal standard would result in inaccurate quantification and invalid method validation due to differential matrix effect compensation.

Mefenamic-d3 Acyl-β-D-glucuronide: Quantitative Evidence for Method Validation and Metabolite Quantification


Isotopic Mass Shift (+3 Da) Enables Complete Mass Spectrometric Discrimination from Endogenous Metabolite

Mefenamic-d3 Acyl-β-D-glucuronide possesses a molecular weight of 420.43 g/mol versus 417.41 g/mol for unlabeled mefenamic acid acyl glucuronide, representing a +3.02 Da mass difference attributable to substitution of three hydrogen atoms with deuterium on the 3-methyl group [1]. This mass shift provides baseline separation in the mass spectrometer without altering chromatographic retention behavior . In MS/MS selected reaction monitoring, the deuterated internal standard and unlabeled analyte generate distinct precursor ion signals that can be integrated independently, enabling precise ratio-based quantification .

Bioanalytical Chemistry LC-MS/MS Method Development Stable Isotope Internal Standard

Deuterated Internal Standard Corrects Matrix Effects in Glucuronide Quantification

Quantification of acyl glucuronide metabolites in biological matrices is subject to significant matrix effects that alter ionization efficiency. Studies with structurally analogous glucuronide analytes demonstrate that matrix effects predominantly affect glucuronide analysis relative to aglycone analytes [1]. Deuterated internal standards possessing identical physicochemical properties to the target analyte co-elute and experience identical matrix-induced ionization changes, enabling accurate correction via analyte-to-internal standard peak area ratios [2]. This approach improves accuracy (recovery bias reduction) and method precision (CV <10%) compared to methods lacking matched isotopic internal standards [3].

LC-MS/MS Quantification Matrix Effect Correction Bioanalytical Method Validation

Acyl Glucuronide Stability: 16.5-Hour Half-Life at Physiological pH with Protein Binding Capacity

The unlabeled mefenamic acid 1-O-acyl glucuronide demonstrates a half-life of 16.5 ± 3.1 hours at 37°C and pH 7.4 in aqueous buffer, which is considerably longer than reported values for many other NSAID acyl glucuronides [1]. Under alkaline conditions (pH 8.0), degradation accelerates, reducing the half-life to 5 ± 1.6 hours [2]. Despite this relative buffer stability, the compound undergoes irreversible covalent binding to human serum albumin in vitro and to cellular proteins in V79 cells expressing human UGT1*02 [3]. This protein adduct formation occurs via acyl migration to reactive isomers capable of transacylating nucleophilic amino acid residues, a mechanism implicated in mefenamic acid-associated idiosyncratic nephrotoxicity .

Drug Metabolism Reactive Metabolite Stability Idiosyncratic Toxicity

Differential Reactivity of Mefenamic Acid Acyl Glucuronide Versus CoA and Adenylate Metabolites Toward Nucleophiles

In comparative reactivity studies, mefenamic acid 1-O-acyl glucuronide (MFA-1-O-G) was evaluated against two other electrophilic metabolites (MFA-CoA and MFA-AMP) for non-enzymatic transacylation of amino and thiol nucleophiles. MFA-CoA was 11.5-fold and 19.5-fold more reactive than MFA-AMP toward the cysteine-sulfhydryl groups of glutathione (GSH) and N-acetylcysteine (NAC), respectively [1]. MFA-AMP was 17.5-fold more reactive than MFA-CoA toward the N-acyl-amidation of taurine [2]. Critically, MFA-1-O-G was not significantly reactive toward all four bionucleophiles tested (glycine, taurine, GSH, NAC) under these conditions [3]. In rat hepatocyte incubations, inhibition of MFA acyl glucuronidation had no effect on MFA-S-acyl-glutathione adduct formation, whereas inhibition of MFA-SCoA formation produced 66 ± 3.5% inhibition of MFA-SG production, confirming that the CoA thioester, not the acyl glucuronide, is the primary transacylating species [4].

Reactive Metabolite Transacylation Drug-Protein Adduct Formation Metabolic Activation

Systemic Exposure of Mefenamic Acid Acyl Glucuronide Increases with Repeated Dosing

Pharmacokinetic studies in rats following single oral administration of mefenamic acid (40 mg/kg) identified MEFG (mefenamic acid 1-O-acyl glucuronide) in plasma with elimination half-lives between 9 hours and >24 hours for the parent and related metabolites [1]. Following multiple-dose administration (5 days), the systemic exposure of MEFG doubled compared to single-dose exposure [2]. The metabolic-to-parent AUC0→24h ratios reached 23-52% for hydroxylated metabolites and 8-29% for their corresponding acyl glucuronides [3]. Intestinal perfusion studies revealed that during mefenamic acid absorption, extensive metabolism to MEFG occurs, while <5% is metabolized to hydroxylated species .

Pharmacokinetics Repeated-Dose Toxicity Metabolite Accumulation

LC-MS/MS Quantification of Mefenamic Acid Acyl Glucuronide in Biological Matrices

The deuterium-labeled Mefenamic-d3 Acyl-β-D-glucuronide is designed for use as an internal standard in validated LC-MS/MS methods for quantifying the unlabeled metabolite in complex biological matrices including plasma, urine, and hepatocyte incubation samples . In rat pharmacokinetic studies, MEFG concentrations were successfully quantified in plasma following oral mefenamic acid administration using UPLC-Q-TOF/MS and LC-MS/MS methodologies [1]. Liquid-liquid extraction or solid-phase extraction using cartridges is recommended for isolating the glucuronide metabolite from fecal or urinary matrices prior to analysis . The deuterated internal standard compensates for acyl migration during sample processing and matrix effects that cannot be corrected using the parent drug internal standard (e.g., MFA-d4) .

Bioanalytical Method Plasma and Urine Quantification Metabolite Monitoring

Mefenamic-d3 Acyl-β-D-glucuronide: Validated Application Scenarios in Drug Metabolism and Bioanalysis


Quantification of Mefenamic Acid Acyl Glucuronide in Pharmacokinetic and Toxicokinetic Studies

This deuterated internal standard enables accurate LC-MS/MS quantification of MEFG in plasma, urine, and tissue samples from preclinical and clinical pharmacokinetic studies. It corrects for matrix effects that vary between sample matrices and between individual subjects, ensuring that measured MEFG concentrations reflect true systemic exposure. This is essential for establishing exposure-response relationships in toxicity studies, particularly given the observed doubling of MEFG exposure with repeated dosing [1].

Method Development and Validation for Regulated Bioanalysis

For CROs and pharmaceutical companies developing validated bioanalytical methods under FDA or EMA guidance, Mefenamic-d3 Acyl-β-D-glucuronide serves as the required stable isotope-labeled internal standard. The +3 Da mass shift provides complete mass spectrometric resolution from the unlabeled analyte while maintaining identical chromatographic retention, meeting regulatory expectations for analyte-matched internal standardization [2].

Investigation of Acyl Glucuronide-Mediated Protein Binding and Idiosyncratic Toxicity Mechanisms

Researchers studying the role of reactive acyl glucuronide metabolites in drug-induced hepatotoxicity and nephrotoxicity use this deuterated standard to accurately measure MEFG concentrations in in vitro hepatocyte incubations and in vivo exposure studies. This enables correlation of MEFG exposure with covalent protein adduct formation and differentiation from other reactive species such as MFA-CoA and MFA-AMP [3].

Stability Studies of Acyl Glucuronides Under Physiological and Storage Conditions

The deuterated internal standard supports investigations into the degradation kinetics and acyl migration of mefenamic acid glucuronide. Because the labeled compound is chemically indistinguishable from the unlabeled metabolite in terms of reactivity, it can be used to monitor degradation and isomerization during sample processing and storage, a critical consideration given the 16.5-hour half-life at physiological pH and accelerated degradation under alkaline conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mefenamic-d3 Acyl-β-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.